molecular formula C20H23NO3 B299871 N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide

Katalognummer B299871
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: DFGGJVUEOYJQKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide, also known as EPM-706, is a novel and potent small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Wirkmechanismus

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide is a selective inhibitor of the protein kinase CK2, which is a key regulator of many cellular processes, including cell proliferation, survival, and differentiation. N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of multiple signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical studies. It has also been shown to cross the blood-brain barrier and accumulate in the brain, indicating its potential for the treatment of brain tumors. N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide is its selectivity for CK2, which reduces the risk of off-target effects and toxicity. Another advantage is its potential for combination therapy with other anticancer agents, such as chemotherapy and radiation therapy. However, one limitation of N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Zukünftige Richtungen

For the development of N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide include the optimization of its pharmacokinetic properties and the evaluation of its efficacy in clinical trials. In addition, further studies are needed to elucidate the mechanisms of action of N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide and to identify biomarkers that can predict its response in cancer patients. Finally, the potential for combination therapy with other targeted agents and immunotherapy should be explored to maximize the therapeutic benefits of N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide.

Synthesemethoden

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide can be synthesized using a multi-step reaction sequence that involves the coupling of 2-(4-propionylphenoxy)acetic acid with 2-amino-3-methylpyridine, followed by the reduction of the resulting intermediate with sodium borohydride and the subsequent acylation with propionyl chloride. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide has been extensively studied in preclinical models of cancer, including breast, lung, ovarian, and prostate cancer. In vitro studies have shown that N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis, as well as inhibiting angiogenesis and metastasis. In vivo studies have demonstrated that N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide significantly reduces tumor growth and improves survival in animal models of cancer.

Eigenschaften

Produktname

N-(2-ethyl-6-methylphenyl)-2-(4-propionylphenoxy)acetamide

Molekularformel

C20H23NO3

Molekulargewicht

325.4 g/mol

IUPAC-Name

N-(2-ethyl-6-methylphenyl)-2-(4-propanoylphenoxy)acetamide

InChI

InChI=1S/C20H23NO3/c1-4-15-8-6-7-14(3)20(15)21-19(23)13-24-17-11-9-16(10-12-17)18(22)5-2/h6-12H,4-5,13H2,1-3H3,(H,21,23)

InChI-Schlüssel

DFGGJVUEOYJQKW-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)C(=O)CC)C

Kanonische SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)C(=O)CC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.